molecular formula C23H31FO6 B14757800 [2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B14757800
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-HHZWQIATSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate involves several steps starting from 11-alpha,17-alpha,21-trihydroxypregn-4-ene-3,20-dione (hydrocortisone). The key steps include:

    Acetylation: of the 21-hydroxy group.

    Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.

    Fluorination: at the 9-position.

    Hydrolysis: to remove the 3-acetyl group.

    Reformation: of the 3-keto group and 4-double bond.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-11-beta,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction can convert ketones back to hydroxy groups .

Mechanism of Action

Properties

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1

InChI Key

SYWHXTATXSMDSB-HHZWQIATSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)CC[C@@]43C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

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